1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate
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Overview
Description
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is a highly specialized compound known for its unique structure and reactivity. It is often used in advanced chemical synthesis and research due to its strong basicity and ability to act as a phase transfer catalyst. The compound’s molecular formula is C({12})H({36})BF({4})N({7})P(_{2}), and it has a molecular weight of 427.21 g/mol .
Mechanism of Action
Target of Action
The primary target of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is the enolate ion in organic compounds . The enolate ion plays a crucial role in various organic reactions, serving as a nucleophile in carbon-carbon bond-forming reactions .
Mode of Action
This compound acts as a phase transfer catalyst , facilitating the migration of a reactant from one phase into another phase where reaction occurs . It directs enolate alkylation towards O-substitution , altering the course of the reaction .
Result of Action
The compound’s action results in the alkylation of enolate ions towards O-substitution . This can lead to the formation of different organic compounds compared to reactions without this catalyst. The exact molecular and cellular effects would depend on the specific reactions and compounds involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate typically involves the reaction of tris(dimethylamino)phosphine with a suitable nitrogen source under controlled conditions. One common method includes the reaction of tris(dimethylamino)phosphine with ammonium tetrafluoroborate in an inert atmosphere to prevent moisture and oxygen interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong basicity.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, which react under mild conditions to form substituted products. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkyl halides typically yield alkylated phosphazenium salts .
Scientific Research Applications
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a strong base and phase transfer catalyst in organic synthesis, facilitating reactions that are otherwise difficult to achieve.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Phosphazene Base P1-t-Bu: Another strong base used in organic synthesis, but with different structural properties.
Phosphazene Base P4-t-Bu: Known for its high basicity and use in similar applications, but with a different molecular structure.
Uniqueness
1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is unique due to its specific combination of strong basicity and phase transfer catalytic properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIDWCQJGWFENO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36BF4N7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473328 |
Source
|
Record name | Phosphazenium tetrafluoroborate P2-BF4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137334-98-6 |
Source
|
Record name | Phosphazenium tetrafluoroborate P2-BF4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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